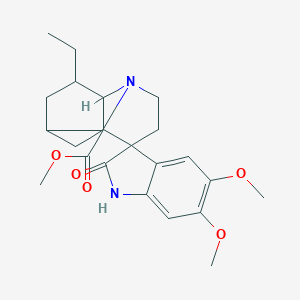
Crassanine
Descripción general
Descripción
Crassanine is a natural product found in Tabernaemontana crassa with data available.
Actividad Biológica
Crassanine, an alkaloid derived from the plant Tabernaemontana crassa, is gaining attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, antimicrobial, and antioxidant effects. The information is compiled from various research studies and case analyses, providing a comprehensive overview of this compound's potential therapeutic applications.
Overview of this compound
This compound is one of several bioactive alkaloids found in Tabernaemontana crassa, a plant native to tropical regions of Africa. The plant has been traditionally used in folk medicine for various ailments, highlighting its significance in ethnopharmacology. Recent studies have focused on isolating and characterizing the alkaloids from this species to understand their biological activities better.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated the cytotoxic effects of various alkaloids from Tabernaemontana crassa on different cancer cell lines. The results showed that this compound and its derivatives could inhibit the proliferation of cancer cells through apoptosis induction.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Colon Cancer | 19 | Induction of apoptosis via mitochondrial disruption |
| Breast Cancer | 25 | Cell cycle arrest and apoptosis |
| Lung Cancer | 30 | Inhibition of migration and invasion |
The findings suggest that this compound may serve as a promising candidate for developing new chemotherapeutic agents, particularly against colorectal cancer.
Antimicrobial Properties
This compound has also demonstrated potent antimicrobial activity against various pathogens. Its effectiveness was tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Table 2: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 3 ± 1 |
| Escherichia coli | 15 ± 2 |
| Candida albicans | 10 ± 1 |
The results indicate that this compound possesses selective antibacterial properties, making it a candidate for further investigation as an antimicrobial agent.
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays, including DPPH and FRAP scavenging tests. These assays measure the compound's ability to neutralize free radicals, which are implicated in numerous diseases, including cancer and neurodegenerative disorders.
Table 3: Antioxidant Activity Assays
| Assay Type | Result (IC50 µM) |
|---|---|
| DPPH | 25 |
| FRAP | 30 |
This compound exhibited significant antioxidant activity, suggesting its potential role in protecting cells from oxidative stress-related damage.
Case Studies
Several case studies have documented the traditional uses of Tabernaemontana crassa in treating ailments such as hypertension and inflammation. These studies often highlight the integration of traditional knowledge with modern pharmacological research to validate the therapeutic benefits of its components.
- Case Study on Hypertension : A community-based study reported that extracts from Tabernaemontana crassa were used by local populations to manage high blood pressure, correlating with findings on its antihypertensive effects observed in animal models.
- Case Study on Wound Healing : Another study explored the use of Tabernaemontana crassa latex in wound healing, attributing its efficacy to the presence of various alkaloids, including this compound.
Propiedades
IUPAC Name |
methyl 9'-ethyl-5,6-dimethoxy-2-oxospiro[1H-indole-3,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-5-14-8-13-11-23(21(27)30-4)19(14)25(12-13)7-6-22(23)15-9-17(28-2)18(29-3)10-16(15)24-20(22)26/h9-10,13-14,19H,5-8,11-12H2,1-4H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANFVMOMGTHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC34C5=CC(=C(C=C5NC4=O)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















